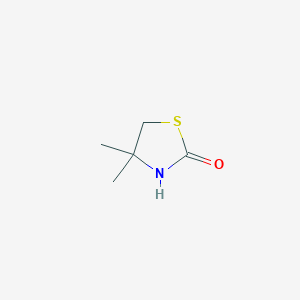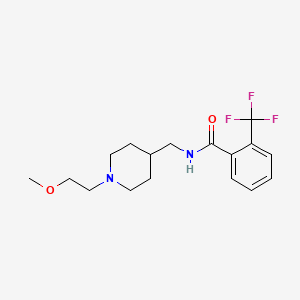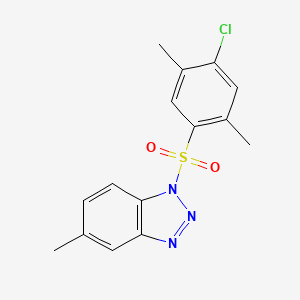![molecular formula C18H20F3NO5S B2670350 2-[1-(4-methylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol CAS No. 1795485-48-1](/img/structure/B2670350.png)
2-[1-(4-methylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-methylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group and a benzenesulfonamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4-methylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions can vary widely depending on the specific reaction and conditions. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-methylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(4-methylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and benzenesulfonamido group play crucial roles in its activity, influencing its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-1-(4-methylphenyl)prop-2-en-1-ol: Shares a similar structural motif but lacks the trifluoromethoxy and benzenesulfonamido groups.
2-bromo-1-(4-methylphenyl)ethan-1-ol: Contains a bromine atom instead of the trifluoromethoxy group.
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO5S/c1-13-2-4-14(5-3-13)17(26-11-10-23)12-22-28(24,25)16-8-6-15(7-9-16)27-18(19,20)21/h2-9,17,22-23H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSSONZGDUNWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)
![N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B2670268.png)


![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2670279.png)
![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)

![N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2670284.png)

![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate](/img/structure/B2670287.png)
![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2670289.png)
